2,5-Bis-trifluoromethylthiobenzamide

Description

Significance of Fluorine in Organic Chemistry and Molecular Design

Fluorine is the most electronegative element, and its introduction into an organic framework can lead to significant changes in a molecule's reactivity and stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the metabolic stability of many fluorinated compounds. organic-chemistry.org This has made fluorine a key element in the development of a wide range of materials and therapeutic agents. mdpi.comresearchgate.net

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms. acs.orgnih.gov This strong inductive effect (-I) decreases the electron density of an attached aromatic ring, making it less susceptible to electrophilic attack. acs.orgnih.gov Consequently, the trifluoromethyl group is known to be meta-directing in electrophilic aromatic substitution reactions. acs.org Its presence can also significantly increase the lipophilicity of a molecule, a crucial factor in the design of bioactive compounds. organic-chemistry.org

The combination of fluorine and sulfur in a single functional group, such as the trifluoromethylthio (-SCF3) group, creates a moiety with exceptional properties. The -SCF3 group is highly lipophilic and metabolically stable, making it a valuable component in the design of pharmaceuticals and agrochemicals. nih.gov The introduction of fluorine atoms adjacent to a sulfur atom can also diminish the sulfur's nucleophilicity while enhancing its oxidative stability compared to its non-fluorinated counterparts. aau.dk

Overview of Benzamide (B126) Core Structures in Chemical Synthesis Research

The benzamide scaffold is a fundamental structural motif in organic chemistry and is present in a vast array of biologically active compounds. nih.govchemicalbook.com Benzamide derivatives are typically synthesized through the reaction of benzoic acids or their derivatives with amines. nih.govacs.org This versatile core allows for the introduction of a wide range of substituents on both the aromatic ring and the amide nitrogen, enabling the fine-tuning of a molecule's properties. google.comresearchgate.net The amide bond itself is a key feature, capable of participating in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net

Contextualizing 2,5-Bis-trifluoromethylthiobenzamide within Advanced Organic Chemistry

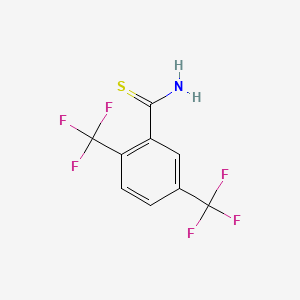

The specific compound, this compound, is a unique molecule that combines the features of a benzamide with two trifluoromethyl groups. Its formal IUPAC name is 2,5-bis(trifluoromethyl)benzenecarbothioamide, indicating the presence of a thioamide functional group instead of a standard amide.

The investigation of multi-fluorinated benzamide systems is driven by the potential for synergistic effects between the fluorine substituents and the benzamide core. The presence of multiple trifluoromethyl groups can dramatically alter the electronic landscape of the aromatic ring, influencing its reactivity and the properties of the amide or thioamide functionality. google.com Research into such systems aims to explore how these modifications can lead to novel materials with unique properties or to new therapeutic agents with enhanced efficacy and stability. google.comaaqr.org

Despite the interest in fluorinated compounds, a thorough review of the scientific literature reveals a significant gap in the research specifically dedicated to this compound. While it is commercially available from several suppliers, there is a notable absence of published studies detailing its synthesis, comprehensive spectroscopic characterization, or specific applications. The following table summarizes the basic information available for this compound.

| Property | Value | Source |

| IUPAC Name | 2,5-bis(trifluoromethyl)benzenecarbothioamide | nih.gov |

| CAS Number | 1186194-57-9 | organic-chemistry.orgnih.gov |

| Molecular Formula | C9H5F6NS | nih.gov |

| Molecular Weight | 273.20 g/mol | nih.gov |

| Melting Point | 84-88 °C | google.com |

Given the lack of specific research, the following sections on the synthesis and properties of this compound will be based on established principles of organic chemistry and analogous reactions of similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(trifluoromethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6NS/c10-8(11,12)4-1-2-6(9(13,14)15)5(3-4)7(16)17/h1-3H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDIKJLKHXLNKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=S)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186194-57-9 | |

| Record name | 2,5-BIS-TRIFLUOROMETHYLTHIOBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Bis Trifluoromethylthiobenzamide and Its Precursors

Retrosynthetic Analysis of the 2,5-Bis-trifluoromethylthiobenzamide Scaffold

A retrosynthetic analysis of this compound dictates a logical disassembly of the molecule to identify plausible starting materials and key transformations. The primary disconnection strategy involves cleaving the amide bond, a common and reliable method in organic synthesis. youtube.com This initial step simplifies the target molecule into two key synthons: 2,5-bis(trifluoromethylthio)benzoic acid and ammonia (B1221849) or an ammonia equivalent.

Further disconnection of the 2,5-bis(trifluoromethylthio)benzoic acid intermediate involves the removal of the carboxylic acid group. This can be envisioned through a functional group interconversion, suggesting a precursor such as 2,5-bis(trifluoromethylthio)toluene, which could be oxidized, or a halo-2,5-bis(trifluoromethylthio)benzene, which could undergo carbonylation or a Grignard reaction followed by carboxylation.

The final retrosynthetic step addresses the introduction of the two trifluoromethylthio (-SCF₃) groups. These are disconnected from the aromatic ring, leading back to a simple 1,4-disubstituted benzene (B151609) derivative, such as 1,4-dihalobenzene, as a readily available starting material. This analysis outlines a forward synthesis commencing with the difunctionalization of a benzene ring, followed by the introduction of the carboxylic acid moiety, and culminating in the formation of the benzamide (B126).

Synthesis of Key Trifluoromethylthio-Substituted Aromatic Building Blocks

The construction of the core aromatic structure of this compound hinges on the effective synthesis of appropriately substituted benzene derivatives. This section details the preparation of the key 2,5-bis(trifluoromethylthio)benzene scaffold and subsequent functionalization to introduce the necessary carboxylic acid group.

The introduction of the trifluoromethylthio group onto an aromatic ring can be achieved through several methods. A common approach involves the reaction of an aryl halide with a trifluoromethylthiolating agent. For the synthesis of a 2,5-disubstituted pattern, a plausible starting material is a 1,4-dihalobenzene, such as 1,4-dichloro- or 1,4-dibromobenzene.

The reaction of aryl halides with a source of the trifluoromethylthiolate anion (SCF₃⁻) can yield the desired aryl trifluoromethyl sulfide. One such method employs silver(I) trifluoromethanethiolate (AgSCF₃) in the presence of an iodide source, which can convert activated aryl halides to the corresponding trifluoromethyl aryl sulfides under mild conditions. acs.orgresearchgate.net For less activated dihalobenzenes, more forcing conditions or the use of a catalyst may be necessary.

Alternatively, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-S bonds. Nickel-catalyzed trifluoromethylthiolation of aryl halides represents a viable strategy. researchgate.net These reactions often exhibit broad functional group tolerance. Furthermore, visible-light-driven, metal-free protocols using arylazo sulfones as radical precursors and S-trifluoromethyl arylsulfonothioates as the trifluoromethylthiolating agent have been developed, offering another synthetic route. acs.org

A hypothetical two-step synthesis of 1,4-bis(trifluoromethylthio)benzene, a key precursor, could involve the sequential substitution of a 1,4-dihalobenzene. The first substitution would yield a 4-halo-1-(trifluoromethylthio)benzene, which would then undergo a second trifluoromethylthiolation reaction to afford the desired 1,4-disubstituted product. The regioselectivity of the second substitution would be influenced by the directing effects of the existing halogen and trifluoromethylthio substituents.

With the 2,5-bis(trifluoromethylthio)benzene scaffold in hand (or a suitable precursor like 1,4-bis(trifluoromethylthio)benzene), the next critical step is the introduction of a carboxylic acid group at the 1-position. The strong electron-withdrawing nature of the two -SCF₃ groups deactivates the aromatic ring, influencing the choice of functionalization strategy.

One potential route is the palladium-catalyzed carbonylation of a halo-substituted precursor, such as 1-bromo-2,5-bis(trifluoromethylthio)benzene. nih.gov This reaction typically involves treating the aryl halide with carbon monoxide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base.

Finally, if a precursor such as 2,5-bis(trifluoromethylthio)toluene were synthesized, a straightforward oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) would yield the desired 2,5-bis(trifluoromethylthio)benzoic acid.

Formation of the Benzamide Linkage

The final step in the synthesis of this compound is the formation of the amide bond from the corresponding carboxylic acid.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid and then reacting it with an amine source, in this case, ammonia or an ammonium (B1175870) salt.

A wide array of coupling reagents has been developed to facilitate amide bond formation under mild conditions, minimizing side reactions. iris-biotech.de The choice of reagent can be critical, especially when dealing with electronically deactivated or sterically hindered carboxylic acids. luxembourg-bio.comchimia.ch

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. iris-biotech.deluxembourg-bio.com

Phosphonium reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also highly effective. iris-biotech.de Uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and are frequently employed in challenging amide couplings. iris-biotech.desci-hub.se

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) at room temperature. A tertiary amine base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is commonly added to neutralize the acid formed during the reaction. Given the electron-withdrawing nature of the two trifluoromethylthio groups in 2,5-bis(trifluoromethylthio)benzoic acid, which increases its acidity, a stronger activating reagent from the phosphonium or uronium salt class might be preferable to ensure efficient conversion to the desired benzamide.

Table of Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent (Abbreviation) | Structure | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | Widely used, byproduct (DCU) is often insoluble. luxembourg-bio.com |

| Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | Liquid, easier to handle than DCC. | |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | C₁₈H₂₈F₆N₆OP₂ | Highly effective, especially for hindered couplings. iris-biotech.de |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | C₁₁H₁₆F₆N₅OP | Fast reaction rates, low racemization with additives. sci-hub.se |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | C₁₀H₁₅F₆N₆O₂P | Very reactive, good for difficult couplings. sci-hub.se | |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | C₁₀H₁₅F₆N₆OP | A derivative of HOAt, known for high efficiency. |

Amidation Reactions from Carboxylic Acid Derivatives

Catalytic Approaches to Amide Bond Formation

Catalytic methods offer an efficient and atom-economical approach to forming the amide bond of this compound from its carboxylic acid precursor, 2,5-bis(trifluoromethylthio)benzoic acid. These methods often proceed under milder conditions and with higher functional group tolerance compared to traditional techniques.

One prominent catalytic approach involves the use of phosphonium-based coupling reagents. For instance, unactivated carboxylic acids and amines can undergo amide bond formation catalyzed by triphenylphosphine (B44618) (Ph3P) in the presence of reagents like carbon tetrachloride (CCl4). This process can be made truly catalytic by the in situ reduction of the triphenylphosphine oxide byproduct back to triphenylphosphine. doubtnut.com

Biocatalytic methods are also gaining traction for their sustainability. acs.org Enzymes such as hydrolases can catalyze amide bond formation, often in low-water systems to shift the equilibrium towards synthesis. ATP-dependent enzymes represent another powerful biocatalytic option, capable of forming amide bonds in aqueous media. acs.org While not yet specifically documented for trifluoromethylthio-substituted benzamides, these green catalytic strategies are applicable to a wide range of amide syntheses.

Another catalytic strategy involves the use of gold-based catalysts. A bifunctional Au/DNA catalyst has been shown to facilitate the amidation of alcohols and azides, showcasing the potential of noble metal catalysis in amide bond formation. researchgate.net

Alternative Routes to this compound Synthesis

Direct acylation represents a fundamental and widely used strategy for the synthesis of amides, including what would be a plausible route to this compound. This approach typically involves the conversion of the carboxylic acid precursor, 2,5-bis(trifluoromethylthio)benzoic acid, into a more reactive acylating agent, which then reacts with an amine source, such as ammonia, to form the amide.

The most common method is the conversion of the benzoic acid to its corresponding acyl chloride. This is often achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. For example, in the synthesis of related benzamides, thionyl chloride is used to prepare the m-methyl benzoyl chloride intermediate. google.com The resulting 2,5-bis(trifluoromethylthio)benzoyl chloride, a highly reactive intermediate, would then be reacted with ammonia to yield this compound. This two-step process is a standard and reliable method for preparing primary benzamides from benzoic acids. quora.comnih.govvedantu.com

Other activating agents can also be employed. For instance, ethyl chloroformate can be used to activate the carboxylic acid group, facilitating its reaction with an amine. This method has been applied in the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyrid-2-yl-methyl)benzamide, a structurally analogous compound. google.com

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming C-N bonds, offering an alternative pathway to benzamides. These reactions typically couple an aryl halide with an amide or an ammonia equivalent.

Palladium-Catalyzed Amidation: Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amidation, have become a cornerstone of C-N bond formation. oup.com These methods can couple aryl halides (bromides, chlorides, or iodides) with amides. rsc.orgnih.gov In the context of synthesizing this compound, a hypothetical route could involve the coupling of a di-substituted aryl halide, such as 1,4-dihalo-2,5-bis(trifluoromethylthio)benzene, with an amide nucleophile under palladium catalysis. The efficiency and scope of these reactions have been significantly improved by the development of sophisticated phosphine ligands. oup.comscholaris.ca

Another palladium-catalyzed approach involves the carbonylation of aryl halides in the presence of an amine. nih.gov This method introduces the carbonyl group and forms the amide bond in a single step. For instance, a starting material like 1,4-dibromo-2,5-bis(trifluoromethylthio)benzene could potentially be monocarbonylated and subsequently aminated to form the target benzamide.

Copper-Catalyzed Amidation: Copper-catalyzed amidation, a modern variation of the classic Ullmann reaction, is an attractive alternative to palladium-based systems, often being more cost-effective. chromatographyonline.comresearchgate.netnih.gov These reactions can effectively couple aryl halides with amides using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a suitable ligand, frequently a diamine. chromatographyonline.comresearchgate.net This methodology is known to tolerate a wide array of functional groups, making it potentially suitable for substrates containing the -SCF3 moiety. chromatographyonline.comresearchgate.net The reaction can be applied to aryl iodides, bromides, and in some cases, even chlorides. researchgate.net

A plausible synthetic route using this strategy would involve the coupling of 2-halo-1,4-bis(trifluoromethylthio)benzene with a primary amide source in the presence of a copper catalyst to yield this compound.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of the final this compound product and its synthetic intermediates is crucial for obtaining a compound of high purity. Standard organic chemistry techniques are employed, with considerations for the specific properties of organofluorine and organosulfur compounds.

Crystallization and Recrystallization: Recrystallization is a primary method for purifying solid compounds like benzamides. illinois.eduamherst.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. amherst.edu For benzamides, common recrystallization solvents include water, ethanol, or solvent mixtures like ethanol/water. amherst.edu The process involves dissolving the crude solid in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. amherst.edu The resulting crystals are collected by suction filtration.

Chromatography: Column chromatography is an indispensable technique for the purification of both intermediates and the final product, especially when dealing with complex reaction mixtures or when trying to separate compounds with similar polarities. For organofluorine compounds, silica (B1680970) gel column chromatography is commonly used. acs.orgchemicalbook.com The selection of the eluent system (mobile phase) is optimized to achieve effective separation. For example, mixtures of non-polar solvents like pentane (B18724) or hexanes with a slightly more polar solvent are often employed. acs.org

Specialized chromatographic techniques can also be beneficial. Fluorinated stationary phases (fluorous columns) can be particularly effective for separating fluorine-containing compounds, operating on the principle of "like dissolves like". oup.com Additionally, analytical techniques such as Combustion Ion Chromatography (CIC) and ¹⁹F-NMR can be used to analyze and quantify organofluorine compounds in various samples, ensuring the purity and identity of the synthesized material. nih.govchromatographyonline.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and for probing the environment of specific nuclei such as fluorine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a comprehensive picture of the molecular connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of 2,5-Bis-trifluoromethylthiobenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The aromatic region would show a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring.

Aromatic Protons: The proton at the C6 position (H-6), being ortho to the electron-withdrawing trifluoromethylthio group and the amide group, is expected to be the most deshielded and appear as a doublet. The proton at C4 (H-4), situated between two trifluoromethylthio groups, would likely appear as a doublet of doublets. The proton at C3 (H-3), ortho to the amide group, would also be a doublet. The exact chemical shifts would be influenced by the solvent.

Amide Protons (-CONH₂): The two protons of the primary amide group are diastereotopic and are expected to appear as two separate broad singlets. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a typical solvent like DMSO-d₆, these protons would likely resonate at a higher chemical shift compared to in CDCl₃.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide (-CONH₂) | 7.5 - 8.5 | bs, bs |

| Aromatic H-3 | 7.8 - 8.0 | d |

| Aromatic H-4 | 7.6 - 7.8 | dd |

| Aromatic H-6 | 8.0 - 8.2 | d |

d: doublet, dd: doublet of doublets, bs: broad singlet. Predictions are based on analogous structures.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. The spectrum for this compound would be characterized by signals for the aromatic carbons, the carbonyl carbon, and the carbons of the trifluoromethyl groups.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electron-withdrawing trifluoromethylthio groups (C-2 and C-5) would be significantly deshielded. The carbon attached to the amide group (C-1) would also be downfield. The remaining aromatic carbons (C-3, C-4, and C-6) would appear at higher field. The signals for carbons bonded to fluorine will exhibit coupling (¹JCF).

Trifluoromethyl Carbons (-CF₃): The carbons of the two trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C=O | 167.0 | s |

| C-1 | 135.0 | s |

| C-2 | 130.0 | q |

| C-3 | 128.0 | s |

| C-4 | 132.0 | s |

| C-5 | 130.5 | q |

| C-6 | 129.0 | s |

| -CF₃ | ~129 | q |

s: singlet, q: quartet. Predictions are based on analogous structures and known substituent effects. acs.orgmdpi.com

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, two distinct signals are expected for the two trifluoromethylthio groups, as they are in different chemical environments relative to the amide group. The chemical shifts of the -SCF₃ groups are typically found in a specific region of the ¹⁹F NMR spectrum. nih.govresearchgate.net The presence of two separate signals would confirm the 2,5-disubstitution pattern.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| 2-SCF₃ | -40 to -45 |

| 5-SCF₃ | -40 to -45 |

Chemical shifts are referenced to CFCl₃. The exact values can vary with solvent and electronic environment.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, confirming their positions on the benzene ring. For instance, a cross-peak between the signals assigned to H-3 and H-4, and between H-4 and the signal for H-6 (if a small long-range coupling exists), would establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated aromatic carbons (C-3, C-4, and C-6) by correlating their signals to the corresponding, already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-5) and the carbonyl carbon. For example, the amide protons should show a correlation to the carbonyl carbon and to C-1 and C-3. The aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The FT-IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and trifluoromethylthio functional groups.

Amide Group Vibrations:

N-H Stretching: The primary amide group will show two distinct N-H stretching bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. core.ac.uk

C=O Stretching (Amide I band): A strong absorption due to the carbonyl stretch is expected in the range of 1680-1630 cm⁻¹. This band is a hallmark of the amide functionality. nih.gov

N-H Bending (Amide II band): This band, arising from N-H bending coupled with C-N stretching, typically appears around 1640-1550 cm⁻¹.

CF₃S Group Vibrations:

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands due to C-F stretching vibrations, typically in the region of 1350-1100 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weaker and appears at lower wavenumbers, typically in the 800-600 cm⁻¹ range.

Predicted FT-IR and Raman Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3350 | Medium | Weak |

| N-H Symmetric Stretch | ~3180 | Medium | Weak |

| C=O Stretch (Amide I) | ~1660 | Strong | Medium |

| N-H Bend (Amide II) | ~1620 | Medium | Weak |

| C-F Stretches | 1350-1100 | Very Strong | Medium-Strong |

| C-S Stretch | 750-650 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with a high degree of accuracy, which allows for the unambiguous determination of its elemental composition. This technique is crucial for differentiating between compounds with the same nominal mass but different chemical formulas. For this compound (C₉H₅F₆NOS₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Determination of Bond Lengths, Angles, and Dihedral Angles

A crystallographic analysis of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is fundamental to confirming the connectivity of the atoms and understanding the molecule's conformation. For instance, it would provide the exact lengths of the C-S, S-CF₃, C-N, and C=O bonds, as well as the angles around the benzene ring and the amide group. The dihedral angles would describe the rotational relationship between the benzene ring and the thio-trifluoromethyl and benzamide (B126) substituents.

While specific data for the target compound is unavailable, the following table illustrates the type of information that would be obtained from such an analysis, with placeholder values for this compound.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å/°) |

| Bond Lengths (Å) | ||||

| C-S | C | S | Value | |

| S-CF₃ | S | C(F₃) | Value | |

| C=O | C | O | Value | |

| C-N | C | N | Value | |

| Bond Angles (°) | ||||

| C-S-C(F₃) | C | S | C(F₃) | Value |

| O=C-N | O | C | N | Value |

| Dihedral Angles (°) | ||||

| C-C-S-C(F₃) | C | C | S | C(F₃) |

Theoretical and Computational Chemistry Studies of 2,5 Bis Trifluoromethylthiobenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. wikipedia.org By approximating the electron density, DFT allows for the calculation of various molecular properties, providing insights that are complementary to experimental findings. openaccessjournals.com For a molecule like 2,5-bis-trifluoromethylthiobenzamide, DFT calculations would be crucial in understanding its fundamental characteristics.

Conformational Analysis and Energy Minima

Table 1: Hypothetical Optimized Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-S | ~1.78 Å | |

| S-CF3 | ~1.85 Å | |

| C=O | ~1.23 Å | |

| C-N | ~1.35 Å | |

| Bond Angle | C-S-C | ~103° |

| O=C-N | ~122° | |

| Dihedral Angle | C-C-S-C | Variable |

| C-C-C=O | Variable |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlations

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface. A true energy minimum will have no imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the C=O stretching of the amide group, N-H stretching and bending, aromatic C-H stretching, and various vibrations associated with the trifluoromethylthio groups. A recent study on a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, successfully used DFT to simulate the infrared spectrum, showing good agreement with experimental data. mdpi.com

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretching (asymmetric and symmetric) |

| ~3100 | Aromatic C-H stretching |

| ~1680 | C=O stretching (Amide I) |

| ~1600 | N-H bending (Amide II) |

| ~1450-1550 | Aromatic C=C stretching |

| ~1100-1200 | C-F stretching |

| ~700-800 | C-S stretching |

Note: These are approximate frequency ranges and would need to be confirmed by actual calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity. For a related benzamide (B126), the HOMO was found to be located over the amide nitrogen, while the LUMO was primarily on the 3,5-bis(trifluoromethyl)phenyl moiety, resulting in a high HOMO-LUMO gap and indicating significant stability. mdpi.com

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are estimations and would vary based on the level of theory and basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the hybridization of atomic orbitals. In this compound, NBO analysis would reveal the extent of electron delocalization between the lone pairs of the oxygen and nitrogen atoms of the amide group and the aromatic ring. It would also detail the hybridization of the carbon, nitrogen, oxygen, and sulfur atoms, providing a deeper understanding of the bonding framework.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) maps the electrostatic potential onto the electron density surface of a molecule. This analysis is invaluable for predicting the reactive sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, while the hydrogen atoms of the amide group and the areas around the trifluoromethyl groups would likely exhibit positive potential. An ESP analysis of a similar amide showed an electron-rich region around the carbonyl oxygen and an electron-deficient region around the amide nitrogen. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the conformational landscape and identify the most populated conformational states at a given temperature. For this compound, MD simulations would be particularly useful for understanding the flexibility of the trifluoromethylthio side chains and the dynamics of the amide group, providing a more realistic representation of the molecule's behavior in different environments.

Advanced Aromaticity Probes (e.g., NICS, AICD) for Aromatic Ring Currents

The aromatic character of the benzene (B151609) ring in this compound is a crucial determinant of its electronic properties and reactivity. While the planar, cyclic, and conjugated nature of the core ring suggests aromaticity, the presence of strong electron-withdrawing substituents—two trifluoromethylthio (-SCF₃) groups and a benzamide (-C(O)NH₂) group—can significantly modulate the π-electron delocalization. Advanced computational methods, such as Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD), provide powerful tools to quantify and visualize these effects.

Nucleus-Independent Chemical Shift (NICS) analysis is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring (NICS(0)) and at a certain distance perpendicular to the ring plane (e.g., NICS(1)). A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, signifying shielding within the ring. Conversely, a positive value indicates a paratropic ring current, characteristic of anti-aromatic systems.

For this compound, the two -SCF₃ groups and the -C(O)NH₂ group are expected to decrease the electron density of the benzene ring through their inductive and resonance effects. This reduction in π-electron density can lead to a slight decrease in the ring's aromaticity compared to unsubstituted benzene. Computational studies on other substituted benzenes have shown that strong electron-withdrawing groups can lead to a less negative NICS value, indicating a weaker diatropic ring current. nih.govnih.gov For instance, substituents like -NO₂ have been shown to cause a minor reduction in π-electron delocalization. rsc.org

A hypothetical NICS analysis for this compound would likely reveal NICS values that are still significantly negative, confirming the retention of substantial aromatic character. However, these values would be expected to be less negative than those of benzene, reflecting the influence of the electron-withdrawing substituents. The precise values would depend on the computational level of theory and the basis set used.

Below is a representative data table illustrating the expected trend in NICS values for the aromatic ring of this compound compared to benzene. The values are hypothetical and serve to demonstrate the anticipated effect of substitution.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -9.7 | -11.5 | Aromatic |

| This compound | -7.5 (Estimated) | -9.8 (Estimated) | Aromatic |

Chemical Reactivity and Derivatization Pathways

Reactions at the Benzamide (B126) Nitrogen Atom

The nitrogen atom of the primary amide in 2,5-Bis-trifluoromethylthiobenzamide is a key site for synthetic modification, allowing for the introduction of a variety of substituents.

N-Alkylation and N-Acylation Reactions

The benzamide nitrogen can act as a nucleophile, particularly after deprotonation with a suitable base, to react with electrophiles such as alkyl halides or acyl chlorides. The presence of two strongly electron-withdrawing trifluoromethylthio groups is expected to increase the acidity of the N-H protons, facilitating deprotonation.

N-Alkylation: The reaction of this compound with an alkylating agent in the presence of a base is predicted to yield N-alkylated products. A variety of bases and alkylating agents can be employed, leading to a diverse range of derivatives. While amides are generally weak bases, they can be alkylated after conversion to their conjugate bases mdpi.com. Sustainable methods for the N-alkylation of amides using phase-transfer catalysis under microwave irradiation have also been developed mdpi.com.

Table 1: Predicted Conditions and Products for N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Predicted Product |

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | N-Methyl-2,5-bis(trifluoromethylthio)benzamide |

| Benzyl bromide | Potassium carbonate (K₂CO₃) | Acetonitrile (B52724) (CH₃CN) | N-Benzyl-2,5-bis(trifluoromethylthio)benzamide |

| Ethyl triflate | Lithium diisopropylamide (LDA) | Diethyl ether (Et₂O) | N-Ethyl-2,5-bis(trifluoromethylthio)benzamide |

N-Acylation: Similarly, N-acylation can be achieved by reacting the amide with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct.

Table 2: Predicted Conditions and Products for N-Acylation of this compound

| Acylating Agent | Base | Solvent | Predicted Product |

| Acetyl chloride | Pyridine | Dichloromethane (B109758) (CH₂Cl₂) | N-Acetyl-2,5-bis(trifluoromethylthio)benzamide |

| Benzoyl chloride | Triethylamine (Et₃N) | Toluene | N-Benzoyl-2,5-bis(trifluoromethylthio)benzamide |

| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | Chloroform (CHCl₃) | N-Acetyl-2,5-bis(trifluoromethylthio)benzamide |

Amide Hydrolysis and Stability Studies

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,5-bis(trifluoromethylthio)benzoic acid and ammonia (B1221849). The presence of two electron-withdrawing SCF₃ groups is expected to influence the rate of hydrolysis. Due to their strong inductive effect, these groups would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is heavily influenced by the three substituents: two trifluoromethylthio groups and a carboxamide group. All three are electron-withdrawing and will deactivate the ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Studies (e.g., regioselectivity influenced by CF₃S groups)

Electrophilic aromatic substitution on this ring system is expected to be challenging due to the strong deactivating nature of the substituents. The trifluoromethylthio group, similar to the trifluoromethyl group, is a deactivating, meta-directing group youtube.com. The carboxamide group is also deactivating and meta-directing.

Given the substitution pattern, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the substituents would be as follows:

The C2-SCF₃ group directs meta to the C4 and C6 positions.

The C5-SCF₃ group directs meta to the C3 position (already substituted) and the C1 position (already substituted).

The C1-CONH₂ group directs meta to the C3 (already substituted) and C5 positions (already substituted).

Therefore, any electrophilic substitution is strongly predicted to occur at the C4 and C6 positions, with the C4 position being sterically more accessible. However, forcing conditions would be required for such reactions to proceed at a reasonable rate.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Predicted Major Product |

| Nitration | NO₂⁺ | 4-Nitro-2,5-bis(trifluoromethylthio)benzamide |

| Halogenation | Br⁺ | 4-Bromo-2,5-bis(trifluoromethylthio)benzamide |

| Sulfonation | SO₃ | 4-Sulfo-2,5-bis(trifluoromethylthio)benzamide |

Nucleophilic Aromatic Substitution on Activated Sites

Aromatic rings bearing strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org. In this compound, there are no inherent leaving groups on the aromatic ring. However, if a derivative, such as a halogenated analog (e.g., 4-chloro-2,5-bis(trifluoromethylthio)benzamide), were synthesized, it would be highly activated towards SNAr. The strong electron-withdrawing capacity of the two SCF₃ groups and the amide group would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution masterorganicchemistry.comlibretexts.org. The ortho and para positions relative to the electron-withdrawing groups are the most activated sites for nucleophilic attack chemistrysteps.comlibretexts.org.

Transformations of the Trifluoromethylthio Groups

The trifluoromethylthio group is generally considered to be chemically robust and metabolically stable researchgate.net. However, under certain conditions, transformations can occur. For instance, strong oxidation could potentially convert the trifluoromethylthio ether to a trifluoromethylsulfoxide or trifluoromethylsulfone. These transformations would further increase the electron-withdrawing nature of these substituents. Reductive cleavage of the C-S bond is also a possibility under harsh reducing conditions, though this is generally difficult to achieve.

Oxidation Reactions of Sulfide Moieties to Sulfoxides and Sulfones

The oxidation of the two trifluoromethylthio (-SCF₃) groups in this compound represents a key pathway for derivatization. The transformation of these sulfide moieties into the corresponding sulfoxides (-S(O)CF₃) and sulfones (-S(O)₂CF₃) can significantly alter the molecule's electronic properties, polarity, and steric profile.

The oxidation of aryl trifluoromethyl sulfides is a well-established process, though it presents challenges in selectivity. nih.gov A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov However, controlling the reaction to yield the sulfoxide without over-oxidation to the sulfone can be difficult. nih.gov

A more refined and selective method utilizes trifluoroperacetic acid (TFPAA), often prepared in situ from trifluoroacetic acid and hydrogen peroxide. nih.gov This reagent system has been shown to be effective for the oxidation of a wide range of trifluoromethyl sulfides to their corresponding sulfoxides with high efficiency, often minimizing the formation of the sulfone byproduct. nih.gov The reaction is typically exothermic and can be performed at or below room temperature. nih.gov

For this compound, a stepwise oxidation can be envisioned. By carefully controlling the stoichiometry of the oxidizing agent (e.g., one equivalent of TFPAA), it may be possible to achieve a selective mono-oxidation to yield 2-(trifluoromethylsulfinyl)-5-(trifluoromethylthio)benzamide or 2-(trifluoromethylthio)-5-(trifluoromethylsulfinyl)benzamide. Further oxidation with additional equivalents of the oxidant would lead to the di-sulfoxide, and under more forcing conditions, to the corresponding sulfoxide-sulfone and ultimately the di-sulfone, 2,5-Bis(trifluoromethylsulfonyl)benzamide.

Table 1: Representative Oxidation Reactions of Aryl Trifluoromethyl Sulfides

| Substrate Type | Oxidizing Agent | Conditions | Predominant Product | Reference |

| Aryl-SCF₃ | mCPBA | Temperature-sensitive | Mixture of Sulfoxide and Sulfone | nih.gov |

| Aryl-SCF₃ | H₂O₂ / Trifluoroacetic Acid (TFPAA) | Room Temperature | Sulfoxide | nih.gov |

| Aliphatic-SCF₃ | H₂O₂ / Trifluoroacetic Acid (TFPAA) | Room Temperature | Sulfoxide | nih.gov |

Potential for S-Alkylation or S-Addition Reactions

Direct S-alkylation of the sulfur atoms in this compound via a standard nucleophilic substitution pathway (e.g., reaction with an alkyl halide) is generally considered unlikely. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the nucleophilicity of the adjacent sulfur atom, making it a poor nucleophile.

However, derivatization at the sulfur center may be achievable through alternative pathways, such as those involving radical intermediates or the formation of highly reactive species. For instance, radical addition reactions have been documented for related sulfur-fluorine compounds. nih.gov It is conceivable that under photochemical or radical-initiator-promoted conditions, the trifluoromethylthio groups could participate in addition reactions to unsaturated systems like alkenes or alkynes.

Furthermore, modern synthetic methods have enabled the three-component synthesis of alkyl trifluoromethyl sulfides from arenes, electrophilic trifluoromethylthiolating reagents, and alkenes or alkynes. nih.gov These reactions often proceed through cationic thiiranium or thiirenium intermediates. nih.gov While this describes the formation of C-S bonds rather than alkylation of a pre-existing sulfide, it highlights the potential for the sulfur atoms to engage in addition-type reactions under specific, catalyzed conditions. Applying such a strategy to this compound would require careful selection of reagents to favor addition at the existing sulfur atoms over other potential reaction sites on the aromatic ring.

Exploration of Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites in this compound—the two distinct -SCF₃ groups, the benzamide functionality, and the aromatic C-H bonds—makes the study of chemo- and regioselectivity paramount.

In Oxidation Reactions: The primary chemoselectivity challenge lies in the selective oxidation of the sulfide moieties without altering the benzamide group. Fortunately, the amide functionality is generally robust and stable under the conditions used for sulfide oxidation. The more subtle challenge is regioselectivity between the two -SCF₃ groups. The group at the 2-position is ortho to the benzamide, while the group at the 5-position is meta.

Electronic Effects: The electron-withdrawing benzamide group deactivates the aromatic ring. Its effect is more pronounced at the ortho position (C2) than the meta position (C5). This electronic differentiation could influence the susceptibility of the respective sulfur atoms to oxidation, potentially allowing for regioselective mono-oxidation with a carefully controlled amount of oxidant.

Steric Effects: The ortho -SCF₃ group is sterically hindered by the adjacent benzamide group. This could potentially slow its rate of reaction compared to the less hindered meta -SCF₃ group at the 5-position, favoring initial oxidation at the C5 sulfur.

In Other Reactions: Beyond oxidation, the benzamide group can play a significant directing role in other transformations, potentially competing with reactions at the sulfur centers. For example, N,N-dialkyl benzamides are known to undergo directed ortho-lithiation with strong bases like lithium diisopropylamide (LDA). researchgate.net In the case of this compound, the primary amide (-CONH₂) is acidic and would be deprotonated first. However, if the amide were a tertiary amide (e.g., -CONR₂), a strong base could potentially deprotonate the C6 position, which is ortho to the amide. This would create a nucleophilic center on the aromatic ring, leading to reactions at that carbon rather than at the sulfur atoms. This represents a critical point of chemo- and regioselectivity, where the choice of reagent (e.g., oxidant vs. strong base) would completely change the course of the reaction, directing it toward either the sulfur centers or the aromatic ring itself.

Advanced Applications and Materials Science Context Non Biological/non Clinical

Role of Fluorinated Benzamides in Supramolecular Chemistry

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, relies on non-covalent interactions to form organized assemblies. The introduction of fluorine into benzamide (B126) structures can significantly influence these interactions, leading to predictable and controllable self-assembly.

Self-Assembly Studies and Hydrogen Bonding Networks

While specific self-assembly studies on "2,5-Bis-trifluoromethylthiobenzamide" are not extensively documented in publicly available research, the behavior of analogous fluorinated benzamides and thiobenzamides provides a strong basis for understanding its potential. A primary driving force for the self-assembly of benzamides is the formation of hydrogen bonds between the amide protons and the carbonyl oxygen. This typically leads to the formation of well-defined tapes or chains.

Research on simpler fluorinated benzamides has demonstrated that fluorine substitution can play a crucial role in suppressing disorder within the crystal lattice. researchgate.net This ordering effect is significant in crystal engineering, as it allows for more predictable and well-defined solid-state structures. The presence of the two trifluoromethylthio (-SCF3) groups in "this compound" is expected to introduce several key interactions that would influence its self-assembly:

Hydrogen Bonding: The fundamental N-H···O=C hydrogen bonding motif characteristic of benzamides would likely persist, forming one-dimensional chains or tapes.

Fluorine-Based Interactions: The trifluoromethyl groups can participate in a variety of non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds (C-H···F). These interactions can direct the packing of the primary hydrogen-bonded chains.

Sulfur Interactions: The sulfur atoms in the trifluoromethylthio groups can also engage in non-covalent interactions, further influencing the supramolecular architecture.

The interplay of these interactions would likely lead to a highly ordered, three-dimensional supramolecular structure. The suppression of disorder, as seen in other fluorinated benzamides, would be a probable and significant outcome. researchgate.net

Potential as Ligands in Coordination Chemistry or Catalysis

The benzamide functional group, with its nitrogen and oxygen donor atoms, can act as a ligand for metal ions. The introduction of electron-withdrawing groups, such as the trifluoromethylthio moiety, can significantly modulate the electronic properties of the resulting metal complexes.

This electronic modification would have several potential implications for its role as a ligand:

Modified Donor Properties: The reduced electron density on the donor atoms would likely result in weaker coordination to metal centers compared to non-fluorinated benzamides. However, this can be advantageous in certain catalytic applications where fine-tuning of the metal center's electronic properties is crucial.

Enhanced Stability: The presence of fluorine often imparts increased thermal and oxidative stability to the resulting metal complexes. mdpi.com

Modified Redox Potentials: The electron-withdrawing nature of the -SCF3 groups would make the metal center more electrophilic, potentially altering its redox properties and influencing its catalytic activity.

The design of fluorinated ligands is a significant area of research in the development of catalysts for various organic transformations. researchgate.net While the specific catalytic reactions involving "this compound" are not documented, its structural features suggest it could be a candidate for developing catalysts with unique reactivity and stability profiles.

Integration into Advanced Organic Materials

The unique properties conferred by the trifluoromethyl and trifluoromethylthio groups make them valuable components in the design of advanced organic materials, such as liquid crystals, polymers, and optoelectronic materials.

Design Principles for Incorporating Fluorinated Benzamide Moieties

The incorporation of fluorinated moieties like the one in "this compound" into larger material structures follows several key design principles aimed at leveraging the specific properties of fluorine:

Modified Optical Properties: The introduction of fluorine can alter the refractive index and other optical properties of materials. This is a key consideration in the design of materials for optical applications, such as low-loss optical fibers and components for displays. nih.gov

Control of Intermolecular Interactions: As discussed in the context of supramolecular chemistry, fluorine's ability to participate in specific non-covalent interactions can be used to control the morphology and packing of polymers and the alignment of molecules in liquid crystalline phases.

Increased Lipophilicity and Hydrophobicity: The trifluoromethylthio group is known to be highly lipophilic. researchgate.net This property can be exploited in the design of materials with specific surface properties, such as hydrophobic coatings.

Liquid Crystals: The incorporation of trifluoromethyl groups into mesogenic (liquid crystal-forming) molecules has been shown to influence their phase behavior and clearing points. nih.govnih.gov The rigid benzamide core of "this compound," combined with the bulky and polar trifluoromethylthio groups, suggests that derivatives of this compound could exhibit liquid crystalline properties. The strong dipole moments associated with the -SCF3 groups could lead to desirable dielectric anisotropy, a key property for liquid crystal display (LCD) applications.

Polymers: Fluorinated benzamide moieties can be incorporated into polymer backbones or as side chains. As part of the main chain, they could enhance the thermal stability and modify the solubility of the polymer. As side chains, they could be used to control the surface properties of the polymer film, for instance, to create highly hydrophobic surfaces. The synthesis of polymers containing trifluoromethyl groups is an active area of research for developing materials with low dielectric constants for electronics and as high-performance elastomers. acs.org

Optoelectronic Materials: The electron-withdrawing nature of the trifluoromethylthio groups can be utilized in the design of organic materials for electronic and optoelectronic applications. rsc.orgcapes.gov.br By tuning the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), these groups can influence the charge injection and transport properties of organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Sensing and Detection Applications

The development of chemical sensors often relies on the specific interaction between a receptor molecule and an analyte, which results in a measurable signal, such as a change in color or fluorescence. The electronic properties of "this compound" make it a potential candidate for the development of chemosensors.

The key principle at play would be the interaction of the electron-deficient aromatic ring and the amide N-H group with electron-rich analytes. The two strongly electron-withdrawing -SCF3 groups make the amide proton more acidic and the aromatic system more susceptible to interactions with anions.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of molecules like 2,5-Bis-trifluoromethylthiobenzamide currently relies on established but potentially resource-intensive methods. A primary future objective is the development of more efficient, economical, and environmentally benign synthetic strategies. Research in this area will likely focus on:

Transition-Metal-Free Trifluoromethylthiolation: Moving away from expensive and potentially toxic heavy metal catalysts is a key goal of modern organic synthesis. Future work could adapt recently developed transition-metal-free methods, such as the indirect trifluoromethylthiolation of sodium arylsulfinates, to the synthesis of bis-substituted benzamides. acs.org This approach offers the advantages of using readily available starting materials and simpler purification procedures.

Photoredox Catalysis: Visible-light-promoted reactions represent a sustainable and mild approach to forming C-S bonds. researchgate.net Investigating the use of organic photocatalysts or energy transfer mechanisms to drive the double trifluoromethylthiolation of a benzamide (B126) precursor could lead to highly efficient and selective syntheses under ambient conditions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound would not only improve efficiency and yield but also facilitate its production for larger-scale applications.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Free | Reduced cost, lower toxicity, simplified purification. acs.org | Optimization of reaction conditions for bis-substitution. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, sustainable energy source. researchgate.net | Development of suitable photocatalysts and reaction setups. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. | Reactor design and optimization for multi-step synthesis. |

| Green Chemistry | Minimized waste, reduced energy use, improved atom economy. nih.gov | Integration of renewable feedstocks and one-pot procedures. |

In-depth Mechanistic Studies of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate the intricate details of the trifluoromethylthiolation process. Key areas of investigation include:

Radical vs. Polar Pathways: Many trifluoromethylthiolation reactions can proceed through either radical or polar (electrophilic/nucleophilic) pathways, and the dominant mechanism can be highly dependent on the reagents and reaction conditions. thieme-connect.deresearchgate.net Detailed kinetic studies, radical trapping experiments, and analysis of side products will be essential to distinguish between these pathways for the formation of the bis-substituted product.

Role of Intermediates: Identifying and characterizing key reactive intermediates, such as radical cations or sigma complexes, will provide valuable insights into the reaction's progress. Spectroscopic techniques like transient absorption spectroscopy and electron paramagnetic resonance (EPR) could be employed to observe these short-lived species directly.

Catalyst Resting States and Activation: For catalyzed reactions, understanding the nature of the active catalyst and its resting state is paramount. Future studies could focus on isolating and characterizing catalyst-substrate complexes to better understand how the catalyst facilitates the C-S bond formation.

Exploration of Unconventional Reactivity Patterns

The two electron-withdrawing trifluoromethylthio groups are expected to significantly influence the electronic properties of the benzamide scaffold, potentially leading to novel and unconventional reactivity. Future research should explore reactions that take advantage of these unique electronic features:

Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the aromatic ring in this compound could render it susceptible to SNAAr reactions, allowing for the introduction of other functional groups. This could open up avenues for late-stage functionalization and the creation of a diverse library of derivatives.

Activation of C-H Bonds: The amide functional group can act as a directing group for the activation of adjacent C-H bonds. cas.cn Exploring the palladium-catalyzed C-H functionalization of the aromatic ring or the amide N-H bond could provide a direct route to more complex molecular architectures.

Reactivity of the Amide Group: The electronic environment created by the -SCF3 groups may alter the reactivity of the central benzamide moiety itself. Investigations into its hydrolysis, reduction, or rearrangement under various conditions could reveal new synthetic possibilities.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide insights that are difficult to obtain through experimentation alone. Future efforts in this area should include:

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can be used to model the interaction of the molecule with its environment, such as a solvent or a biological receptor. researchgate.net QM/MM calculations can predict binding energies and help to understand the subtle electronic effects of the trifluoromethylthio groups.

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of molecular properties, including conformational preferences, electronic structure, and spectroscopic signatures. This information can be invaluable for interpreting experimental data and predicting the outcomes of reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the molecule's behavior over time, revealing its conformational flexibility and interactions with surrounding molecules. This can be particularly useful for understanding its potential as a material component or its behavior in a biological system.

The following table outlines the potential applications of different computational methods:

| Computational Method | Predicted Properties | Potential Application |

| QM/MM | Binding energies, interaction geometries. researchgate.net | Predicting interactions with biological targets. |

| DFT | Electronic structure, conformational energies, reaction pathways. | Guiding synthetic efforts and interpreting spectroscopic data. |

| MD Simulations | Conformational dynamics, solvent interactions. | Understanding material properties and membrane permeability. |

Synergistic Studies with Other Fluorine-Containing Functional Groups

The presence of two trifluoromethylthio groups in this compound already creates a unique electronic environment. A fascinating avenue for future research is to explore the synergistic or antagonistic effects that arise from introducing additional fluorine-containing groups into the molecule. The trifluoromethyl group (-CF3) and the trifluoromethoxy group (-OCF3) are known to significantly alter a molecule's properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov

Future research could focus on synthesizing derivatives of this compound that also contain a -CF3 or -OCF3 group on the aromatic ring. By comparing the physicochemical and biological properties of these new analogs to the parent compound, it would be possible to deconstruct the individual contributions of each fluorine-containing moiety and identify any emergent properties that result from their combination. This could lead to a more nuanced understanding of how to fine-tune molecular properties for specific applications.

Design of Structurally Related Analogs for Targeted Chemical Properties

Building on the core scaffold of this compound, the systematic design and synthesis of structurally related analogs offer a promising strategy for developing molecules with tailored chemical properties. By modifying different parts of the molecule, researchers can fine-tune its characteristics for specific applications, drawing inspiration from established drug design principles. nih.govresearchgate.netresearchgate.net

Aromatic Ring Substitutions: Introducing other substituents onto the aromatic ring, in addition to the two -SCF3 groups, could further modulate the molecule's electronic profile and shape. This could be used to enhance binding to a specific target or to improve physical properties like solubility.

Bioisosteric Replacements: The amide bond could be replaced with other functional groups that are known to act as bioisosteres, such as a sulfonamide or a reverse amide. This could lead to analogs with improved metabolic stability or different biological activities.

Through these future research directions, the scientific community can move beyond the current understanding of this compound as a mere synthetic intermediate and unlock its full potential as a platform for chemical innovation.

Q & A

Q. What are the optimal synthetic routes for 2,5-bis(trifluoromethylthiobenzamide), and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling reactions between benzamide precursors and trifluoromethylthio groups. For analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride), benzonitrile derivatives are reacted with ammonia/amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Key parameters include temperature (80–120°C), stoichiometry of reagents, and purification via column chromatography or recrystallization. Purity (>95%) can be confirmed using HPLC or NMR .

Q. How can researchers characterize the structural and electronic properties of 2,5-bis(trifluoromethylthiobenzamide)?

- Methodological Answer : Use <sup>1</sup>H/</sup><sup>19</sup>F NMR to confirm substituent positions and electronic environments. For example, trifluoromethyl groups in 3,5-substituted analogs show distinct <sup>19</sup>F NMR shifts (~-60 ppm) . X-ray crystallography resolves crystal packing and steric effects, while DFT calculations predict electronic properties (e.g., electron-withdrawing effects of -SCF3 groups) .

Q. What stability considerations are critical for handling 2,5-bis(trifluoromethylthiobenzamide) in experimental workflows?

- Methodological Answer : Store the compound at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the thiobenzamide group. Stability tests (TGA/DSC) for related trifluoromethyl compounds indicate decomposition thresholds >150°C . Avoid aqueous or protic solvents unless stabilized by co-solvents.

Advanced Research Questions

Q. How do structural variations (e.g., 2,5 vs. 3,5 substitution) impact the reactivity and biological activity of bis(trifluoromethylthiobenzamide) derivatives?

- Methodological Answer : Substituent position alters steric hindrance and electronic effects. For example, 3,5-substituted analogs exhibit higher electrophilicity due to symmetric electron-withdrawing effects, whereas 2,5-substituted derivatives may show enhanced solubility in nonpolar solvents . Comparative bioactivity assays (e.g., enzyme inhibition) and molecular docking studies can quantify positional effects on target binding .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects) for 2,5-bis(trifluoromethylthiobenzamide)?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to distinguish specific antiviral activity from general cytotoxicity. For 3,5-analogs, HIV protease inhibition was observed at IC50 = 50 nM, whereas cytotoxicity emerged at >1 µM . Validate mechanisms using knockout cell models or isotopic labeling to track metabolite interactions .

Q. What computational strategies are effective for predicting the catalytic or inhibitory potential of 2,5-bis(trifluoromethylthiobenzamide)?

- Methodological Answer : Combine molecular dynamics (MD) simulations and QSAR models to map interactions with biological targets (e.g., proteases, kinases). For related compounds, MD simulations revealed stable binding to hydrophobic pockets via π-π stacking and fluorine interactions . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can researchers design experiments to assess the environmental or metabolic fate of 2,5-bis(trifluoromethylthiobenzamide)?

- Methodological Answer : Use radiolabeled isotopes (e.g., <sup>14</sup>C) to track degradation pathways in soil/water systems. For fluorinated analogs, LC-MS/MS identifies metabolites like defluorinated byproducts . Microsomal stability assays (e.g., liver S9 fractions) evaluate metabolic persistence .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.